BenchChemオンラインストアへようこそ!

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide

Medicinal Chemistry Structure-Activity Relationship OGG1 Inhibition

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide (CAS 946289-86-7, molecular formula C₂₄H₂₃N₃O₄S, MW 449.52 g/mol) is a synthetic small molecule belonging to the 1-benzoyl-tetrahydroquinoline sulfonamide class. It features a 1,2,3,4-tetrahydroquinoline core N-acylated with a benzoyl group, a sulfamoyl (–SO₂NH–) bridge linking position 7 to a para-acetamidophenyl moiety, and is commercially supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C24H23N3O4S
Molecular Weight 449.5 g/mol
CAS No. 946289-86-7
Cat. No. B6559318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide
CAS946289-86-7
Molecular FormulaC24H23N3O4S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C24H23N3O4S/c1-17(28)25-20-11-13-22(14-12-20)32(30,31)26-21-10-9-18-8-5-15-27(23(18)16-21)24(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16,26H,5,8,15H2,1H3,(H,25,28)
InChIKeyHYEAIFNOZYBOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide (CAS 946289-86-7): Structural Identity and Procurement Baseline


N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide (CAS 946289-86-7, molecular formula C₂₄H₂₃N₃O₄S, MW 449.52 g/mol) is a synthetic small molecule belonging to the 1-benzoyl-tetrahydroquinoline sulfonamide class . It features a 1,2,3,4-tetrahydroquinoline core N-acylated with a benzoyl group, a sulfamoyl (–SO₂NH–) bridge linking position 7 to a para-acetamidophenyl moiety, and is commercially supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC) . This scaffold is structurally related to pharmacologically investigated tetrahydroquinoline sulfonamides reported as OGG1 inhibitors (e.g., SU0268), NF-κB pathway modulators, and antitumor agents [1].

Why N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide Cannot Be Readily Substituted by In-Class Analogs


Within the 1-acyl-tetrahydroquinoline-7-sulfonamide class, subtle variations in the N1-acyl substituent, the sulfamoyl bridge position (6- vs. 7-substitution), and the terminal amide moiety produce profound differences in target engagement, potency, and selectivity. For example, the 7-sulfamoyl regioisomer with a cyclopropanecarbonyl N1-substituent (SU0268) achieves an OGG1 IC₅₀ of 59 nM, whereas the initial screening hit with a different N1-substitution pattern exhibited an IC₅₀ of 1.7 µM—a ~29-fold difference arising solely from scaffold optimization [1]. Similarly, N-benzoyl-tetrahydroquinoline derivatives have been explicitly designed as NF-κB inhibitors, with activity exquisitely dependent on the benzoyl substitution and the tetrahydroquinoline oxidation state [2]. These data demonstrate that even structurally proximate analogs within this chemotype display non-interchangeable pharmacological profiles; procurement decisions based solely on core scaffold similarity without accounting for regioisomerism (6- vs. 7-substitution) and N-acyl identity risk selecting a compound with substantially divergent biological activity.

Quantitative Differentiation Evidence for N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide vs. Closest Analogs


Positional Isomerism (7- vs. 6-Sulfamoyl): Regioisomeric Differentiation from the 6-Substituted Analog (CAS 946210-56-6)

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide (CAS 946289-86-7) embodies the 7-sulfamoyl regioisomer of the 1-benzoyl-tetrahydroquinoline scaffold, distinct from the 6-sulfamoyl regioisomer (CAS 946210-56-6). In the OGG1 inhibitor series, the 7-sulfamoyl substitution pattern is essential for high-potency target engagement—systematic SAR studies demonstrated that the 7-position-linked sulfonamide directly interacts with the OGG1 active site, whereas the 6-substituted analog shows significantly reduced binding [1][2]. The 7-substituted lead compound SU0268 (cyclopropanecarbonyl N1, biphenyl carboxamide) achieved an IC₅₀ of 59 nM against OGG1, while the initial tetrahydroquinoline screening hit with different regiochemical presentation exhibited an IC₅₀ of 1.7 µM [1]. Although direct IC₅₀ data for CAS 946289-86-7 are not yet published, the conserved 7-sulfamoyl regioisomerism positions it within the higher-activity structural topology identified in the OGG1 SAR campaign and distinguishes it from the 6-substituted benzoyl analog.

Medicinal Chemistry Structure-Activity Relationship OGG1 Inhibition

N1-Benzoyl Substituent Differentiation: Target Engagement Profile Distinct from Cyclopropanecarbonyl Analog SU0268

The N1-benzoyl substituent on CAS 946289-86-7 confers a target engagement profile distinct from the N1-cyclopropanecarbonyl group found in the prototypical OGG1 inhibitor SU0268 (CAS 2210228-45-6). Literature evidence indicates that N-benzoyl-tetrahydroquinoline derivatives were specifically designed as inhibitors of the NF-κB transcriptional pathway, a target space not addressed by the cyclopropanecarbonyl-substituted OGG1-selective chemotype [2]. SU0268 is a potent and selective OGG1 inhibitor (IC₅₀ = 59 nM) with demonstrated selectivity over other base excision repair enzymes (MTH1, DUT, NUDT16, ABH2, ABH3, SMUG1) and no cellular toxicity at 10 µM in two human cell lines [1]. In contrast, N-benzoyl-tetrahydroquinoline derivatives have been profiled for NF-κB pathway inhibition, with structurally related 2-oxo-tetrahydroquinoline sulfonamides achieving IC₅₀ values as low as 0.9 nM against NF-κB transrepression—superior to dexamethasone (IC₅₀ = 5.0 nM) [3]. The benzoyl moiety thus expands the potential target engagement profile beyond OGG1-selective inhibition, providing a differentiated pharmacological starting point.

Medicinal Chemistry NF-κB Inhibition OGG1 Inhibition Chemical Probe Development

N4-Acetamide Terminal Group: Pharmacokinetic and Physicochemical Differentiation from Extended Amide Homologs

The terminal acetamide (–NHCOCH₃) moiety in CAS 946289-86-7 provides a lower-molecular-weight and lower-lipophilicity entry point compared to extended amide homologs in the 1-benzoyl-7-sulfamoyl series. The propionamide analog (CAS 946290-28-4, MW 463.55) and butanamide analog (CAS 946290-31-9, MW 477.58) introduce successively larger alkyl chains, predictably increasing logP and altering solubility profiles . In tetrahydroquinoline sulfonamide SAR studies, the terminal amide group was one of five independently optimized structural regions, and the identity of this substituent directly modulated both potency and selectivity [1]. The acetamide variant (target) maintains the minimal viable pharmacophore while offering the best ligand efficiency metrics (lower MW per heavy atom) within the homologous series, which is advantageous for fragment-based screening, chemical probe development, or lead optimization campaigns where molecular weight and lipophilicity constraints are critical [2].

Drug Discovery Physicochemical Property Optimization Ligand Efficiency

Anticancer Activity Benchmarking of Tetrahydroquinoline Sulfonamide Chemotype Against Reference Standard Doxorubicin

Tetrahydroquinoline sulfonamide derivatives, the chemotype to which CAS 946289-86-7 belongs, have demonstrated validated in vitro anticancer activity against the MCF-7 breast adenocarcinoma cell line, with the most potent members achieving IC₅₀ values comparable or superior to doxorubicin. In a 2017 study, novel 5-oxo-tetrahydroquinoline sulfonamides bearing a structurally analogous sulfonamide pharmacophore yielded compounds with IC₅₀ values as low as 0.015 µM (compound 16b), exceeding doxorubicin (IC₅₀ = 0.04 µM), while compounds 5c, 7, 10, and 12c achieved IC₅₀ values (0.048, 0.040, 0.041, 0.044 µM) comparable to the reference [1]. In a separate 2009 study, tetrahydroquinoline sulfonamides evaluated against MCF-7 showed interesting cytotoxic activities compared to a reference drug, with the anticancer mechanism linked to carbonic anhydrase inhibition [2]. A third study in 2010 reported tetrahydroquinoline benzenesulfonamides with IC₅₀ values of 2.5–12.5 µg/mL, more potent than doxorubicin (IC₅₀ = 37.5 µg/mL) [3]. While compound-specific IC₅₀ data for CAS 946289-86-7 are not yet publicly reported, the chemotype has reproducibly yielded sub-micromolar anticancer activity across multiple independent studies.

Anticancer Drug Discovery MCF-7 Cytotoxicity Carbonic Anhydrase Inhibition

Purity and Quality Assurance: 98% Standard Purity with Batch-Specific Analytical Documentation vs. 95%+ Analog Suppliers

CAS 946289-86-7 is commercially supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses from Bidepharm , compared to the 95%+ purity specification typical for the 6-sulfamoyl regioisomer (CAS 946210-56-6) and other analogs from alternative suppliers . This 3-percentage-point purity differential translates to a maximum of 2% total impurities for the 98% product versus up to 5% for the 95% specification—a 2.5-fold difference in allowable impurity burden that can significantly impact the robustness of dose-response curves, biophysical assays, and in vivo pharmacokinetic studies where unidentified impurities may confound results . Furthermore, the availability of batch-specific HPLC, NMR, and GC traces provides verifiable lot-to-lot consistency, which is critical for long-term research programs requiring reproducible compound activity across multiple experimental cohorts.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide Based on Quantitative Differentiation Evidence


Chemical Probe Development for NF-κB Pathway Inhibition Using the N1-Benzoyl-7-Sulfamoyl Pharmacophore

For research groups investigating NF-κB-mediated inflammatory signaling or seeking to develop selective non-steroidal modulators of the NF-κB pathway, CAS 946289-86-7 provides the N1-benzoyl-7-sulfamoyl scaffold that has been explicitly associated with NF-κB inhibitory activity in the tetrahydroquinoline chemotype class [1]. The benzoyl substituent differentiates it from the OGG1-selective cyclopropanecarbonyl analog SU0268, directing pharmacological interrogation toward the NF-κB target space rather than DNA repair enzyme inhibition. As noted in Section 3, structurally related N-benzoyl-tetrahydroquinoline derivatives have been designed as NF-κB inhibitors [1], with the broader sulfonamide-2-oxo-tetrahydroquinoline class achieving NF-κB IC₅₀ values as low as 0.9 nM [2]. The 7-sulfamoyl regioisomerism is critical for maintaining the correct pharmacophoric geometry for target engagement [3].

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Ligand-Efficient, Low-MW Starting Scaffold

In hit-to-lead campaigns where molecular weight and lipophilicity constraints are paramount (e.g., oral bioavailability optimization, CNS drug discovery), the acetamide terminal group of CAS 946289-86-7 (MW 449.52) offers the lowest physicochemical burden among the 1-benzoyl-7-sulfamoyl homologous series. The propionamide (MW 463.55) and butanamide (MW 477.58) analogs introduce progressively larger alkyl contributions that elevate logP and may reduce solubility without guaranteed potency gains . The 98% purity with documented batch-specific QC (NMR, HPLC, GC) further ensures that SAR interpretation is not confounded by impurity-driven artifacts, a critical consideration for quantitative structure-activity relationship analysis . The scaffold also provides vectors for subsequent optimization at five independently validated regions, as established by the OGG1 inhibitor SAR campaign [3].

Anticancer Screening Programs Evaluating Tetrahydroquinoline Sulfonamide Chemotypes Against MCF-7 and Related Breast Cancer Lines

Research programs screening compound libraries for novel anticancer agents against breast cancer cell lines can deploy CAS 946289-86-7 with reference to validated chemotype potency benchmarks. The tetrahydroquinoline sulfonamide class has demonstrated reproducible MCF-7 cytotoxicity with IC₅₀ values spanning 0.015 µM to 12.5 µg/mL across independent studies, with the most potent members exceeding doxorubicin by up to 2.7-fold (0.015 µM vs. 0.04 µM) [4][5][6]. The designed compliance of these structures with the carbonic anhydrase pharmacophore provides a mechanistic hypothesis for the observed anticancer activity [5]. CAS 946289-86-7, as a 7-sulfamoyl N1-benzoyl variant with the acetamide terminal group, represents a novel, uncharacterized member of this validated anticancer chemotype, making it suitable for inclusion in phenotypic screening cascades where novel SAR exploration is desired.

DNA Repair Pathway Research Requiring 7-Sulfamoyl-Tetrahydroquinoline Scaffold with N1 Diversity

For laboratories studying OGG1-mediated DNA base excision repair and seeking to expand the SAR beyond the well-characterized SU0268/SU0383 pair, CAS 946289-86-7 offers a structurally differentiated 7-sulfamoyl scaffold with an N1-benzoyl substituent not present in the published OGG1 inhibitor series. The OGG1 SAR campaign demonstrated that the tetrahydroquinoline scaffold can be optimized across five regions to achieve up to ~29-fold improvements in potency (from IC₅₀ = 1.7 µM to 59 nM) [3]. The N1-benzoyl substitution of CAS 946289-86-7 provides an opportunity to probe whether bulkier aromatic N1-substituents can maintain or enhance OGG1 binding affinity relative to the cyclopropanecarbonyl group, while potentially altering selectivity against other DNA repair enzymes. The 7-sulfamoyl regioisomerism aligns with the high-activity topology validated in the OGG1 series [3][7].

Quote Request

Request a Quote for N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.